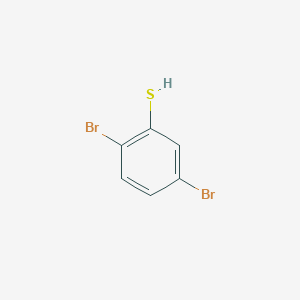

2,5-Dibromobenzenethiol

Description

2,5-Dibromobenzenethiol is an organosulfur compound with the molecular formula C₆H₄Br₂S It is characterized by the presence of two bromine atoms and a thiol group attached to a benzene ring

Properties

IUPAC Name |

2,5-dibromobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2S/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAMDMWZDFEYFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)S)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibromobenzenethiol can be synthesized through several methods. One common approach involves the bromination of benzenethiol. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromobenzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The bromine atoms can be reduced to form the corresponding benzene derivatives.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Benzene derivatives.

Substitution: Substituted benzenethiols.

Scientific Research Applications

Scientific Research Applications

2,5-Dibromobenzenethiol is utilized in various scientific research applications:

Organic Synthesis

The compound serves as a building block in the synthesis of more complex organic molecules. Its reactivity allows for the formation of diverse derivatives that can be used in further chemical transformations.

Bioconjugation Studies

Due to the presence of the thiol group, this compound can participate in thiol-based bioconjugation reactions. This makes it a useful tool for labeling biomolecules and studying protein interactions.

Pharmaceutical Development

Research is ongoing into its potential as a precursor for therapeutic agents. Its ability to modify protein functions positions it as a candidate for drug design targeting specific diseases.

Biological Activities

Research indicates that this compound exhibits notable biological activities:

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against various pathogens. It disrupts microbial cell membranes or interferes with critical enzymatic processes.

Case Study: Antimicrobial Efficacy

In laboratory tests against Escherichia coli and Staphylococcus aureus, inhibition zones ranged from 15 mm to 25 mm depending on concentration:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 20 |

| S. aureus | 25 |

| Pseudomonas aeruginosa | 15 |

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on enzymes such as inducible nitric oxide synthase (iNOS). At a concentration of 50 µM, it achieved an IC50 value comparable to established pharmaceuticals like methotrexate.

Case Study: Enzyme Inhibition

Inhibition studies revealed that derivatives of this compound could stabilize blood pressure in septic shock models in rats.

Industrial Applications

The unique properties of this compound make it suitable for various industrial applications:

- Specialty Chemicals Production: It is used as a precursor in synthesizing specialty chemicals and materials.

- Polymer and Coating Industries: Its reactivity allows incorporation into polymer matrices or coatings, enhancing material properties.

Mechanism of Action

The mechanism of action of 2,5-Dibromobenzenethiol involves its interaction with molecular targets through its thiol and bromine groups. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The bromine atoms can participate in halogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

- 2,4-Dibromobenzenethiol

- 2,6-Dibromobenzenethiol

- 3,5-Dibromobenzenethiol

Comparison: 2,5-Dibromobenzenethiol is unique due to the specific positioning of the bromine atoms, which affects its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .

Biological Activity

2,5-Dibromobenzenethiol, a compound characterized by the presence of two bromine atoms and a thiol group on a benzene ring, has garnered attention for its potential biological activities. This compound belongs to the class of thiols, which are known for their diverse roles in biological systems, particularly in redox reactions and cellular signaling. Understanding the biological activity of this compound is crucial for exploring its applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Physical Properties

- Molecular Weight : 251.97 g/mol

- Melting Point : Data not extensively available; typically analyzed through experimental methods.

- Solubility : Soluble in organic solvents; limited solubility in water.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.98 µg/mL |

| Escherichia coli | Data pending |

| Candida albicans | 15.6 µg/mL |

The introduction of bromine atoms into the structure has been associated with enhanced antimicrobial activity compared to non-brominated analogs. This effect is attributed to changes in membrane permeability and interactions with bacterial enzymes .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and LoVo (colorectal cancer) cells. The compound's mechanism of action appears to involve the induction of oxidative stress and apoptosis in cancer cells.

| Cell Line | IC50 Value |

|---|---|

| A549 | 12 µM |

| MCF-7 | 8 µM |

| LoVo | 10 µM |

These results suggest that this compound could serve as a promising lead compound for further development in cancer therapeutics .

The biological activity of thiols like this compound is often linked to their ability to participate in redox reactions. The thiol group (-SH) can donate electrons, acting as a reducing agent that neutralizes reactive oxygen species (ROS). This property is crucial for its role in cellular signaling and protection against oxidative stress . Furthermore, molecular docking studies suggest that the compound may interact with specific bacterial proteins involved in cell wall synthesis and metabolism .

Case Study: Antimicrobial Efficacy

A recent study examined the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The researchers utilized both disk diffusion and broth microdilution methods to assess antimicrobial activity. The findings indicated that the compound significantly inhibited biofilm formation at sub-MIC concentrations, highlighting its potential as an antibiofilm agent.

Case Study: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on MCF-7 breast cancer cells. The study employed flow cytometry to analyze apoptosis rates following treatment with varying concentrations of the compound. Results showed a dose-dependent increase in apoptotic cells, suggesting that the compound triggers programmed cell death through oxidative stress pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.